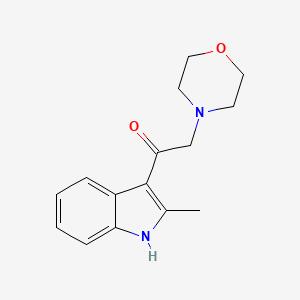

3-acetyl-2-(trifluoromethyl)-4-pyridinyl benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves complex reactions such as the transformation of 2-trifluoroacetyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridines with ethyl propynoate to yield novel compounds under specific conditions (Voskresenskii et al., 2006). Another example includes the preparation of methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate used in the synthesis of heterocyclic systems (Selič et al., 1997).

Molecular Structure Analysis

The molecular structure of such compounds can be elucidated using techniques like NMR spectroscopy and X-ray diffraction analysis. For instance, 3-(trifluoroacetyl)chromones were studied for their heterodiene cycloaddition producing novel fused pyrans, whose structures were established by these methods (Sosnovskikh et al., 2007).

Chemical Reactions and Properties

The chemical behavior of such compounds involves various reactions, including cycloadditions and transformations leading to new heterocyclic systems. For example, the cyclization of acylated 4-amino-5-aryl-2-(trifluoromethyl)pyridines under certain conditions afforded benzo[c][1,6]naphthyridines, demonstrating the compound's reactivity and potential for generating complex structures (Tyvorskii et al., 2000).

Applications De Recherche Scientifique

Reaction Mechanism Exploration

The acetylation of benzyl alcohol in the presence of amine catalysts provides insight into reaction mechanisms involving acetyl derivatives similar to 3-acetyl-2-(trifluoromethyl)-4-pyridinyl benzoate. Through Nuclear Magnetic Resonance (NMR) monitoring, the kinetics of these acetylation reactions were studied, identifying key intermediates and reaction pathways, highlighting the intricate dynamics of acetylation processes (Anna Jo et al., 2019).

Photoreactivity Studies

Research into the photoreactivity of pyridine derivatives, including 3-acetyl-2-(trifluoromethyl)-4-pyridinyl benzoate, has led to the development of methodologies for direct substitution on C(sp3)–H bonds. Such innovations enable the construction of molecules with potential biological activity, showcasing the compound's utility in synthesizing complex molecules through photoinduced reactions (T. Hoshikawa & M. Inoue, 2013).

Nonlinear Optical Materials

In the field of materials science, the use of pyridinecarboxylate derivatives, closely related to 3-acetyl-2-(trifluoromethyl)-4-pyridinyl benzoate, in engineering nonlinear optical (NLO) materials has been explored. Coordination networks involving these compounds have shown significant promise for the development of advanced optical materials, demonstrating the versatility of pyridine derivatives in materials chemistry (O. R. Evans & Wenbin Lin, 2001).

Electrophilic Activation Studies

Investigations into the electrophilic activation of acetyl-substituted heteroaromatic compounds, akin to 3-acetyl-2-(trifluoromethyl)-4-pyridinyl benzoate, have unveiled their enhanced reactivity. Such studies are crucial for understanding the reactivity patterns of these compounds, paving the way for their application in various organic transformations (D. Klumpp et al., 2000).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

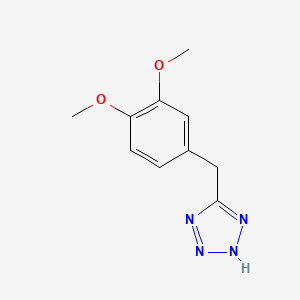

IUPAC Name |

[3-acetyl-2-(trifluoromethyl)pyridin-4-yl] benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F3NO3/c1-9(20)12-11(7-8-19-13(12)15(16,17)18)22-14(21)10-5-3-2-4-6-10/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXVHRLUWQNDBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CN=C1C(F)(F)F)OC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID57269052 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-Acetyl-2-(trifluoromethyl)-4-pyridyl benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-ethyl-1-piperazinyl)methyl]-2-methylbenzo[h]quinolin-4-ol](/img/structure/B5540199.png)

![1-tert-butyl-5-[3-(1H-pyrazol-1-yl)phenyl]-3-(tetrahydro-2H-pyran-4-yl)-1H-1,2,4-triazole](/img/structure/B5540209.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B5540213.png)

![1-ethyl-7-methyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1,8-naphthyridin-4(1H)-one](/img/structure/B5540236.png)

![2-benzyl-8-[3-(dimethylamino)benzoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5540256.png)

![6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5540262.png)

![1-{2-[(1,9-dioxaspiro[5.5]undec-4-ylamino)methyl]benzyl}pyrrolidin-2-one](/img/structure/B5540267.png)

![N-[4-(4-morpholinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5540286.png)

![4-[4-(4-biphenylyloxy)-6-methyl-2-pyrimidinyl]morpholine](/img/structure/B5540292.png)

![N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5540295.png)